Home > Products > Screening Compounds P51870 > 8-Fluoro-6-methylquinoline-3-carboxylic acid
8-Fluoro-6-methylquinoline-3-carboxylic acid - 1602823-79-9

8-Fluoro-6-methylquinoline-3-carboxylic acid

Catalog Number: EVT-3131062
CAS Number: 1602823-79-9
Molecular Formula: C11H8FNO2
Molecular Weight: 205.188
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

  • Compound Description: This compound is a key intermediate in the synthesis of various anticancer drugs. Its structure includes a 1,8-naphthyridine core with a carboxylic acid group at the 3-position, similar to the target compound. []

1-Butyl-6-fluoro-7-morpholino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound serves as a base for synthesizing thiosemicarbazide derivatives, including 1,3,4-thiadiazole and 1,2,4-triazole analogs, which are being investigated for their antitrypanosomal activity. []

1-Cyclopropyl-7-[4-(2,6-dimethylpyrimidin-2-yl-diazenyl)-piperzin-1-yl]-6-fluoro-4-oxo1,4-dihydroquinolone-3-carboxylic acid and 1-cyclopropyl-7-[4-(2,6-dimethoxypyrimidin-2-yl-diazenyl)-piperzin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinolone-3-carboxylic acid

  • Compound Description: These compounds, along with their corresponding dione derivatives, were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. []

7-Amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity. The key structural features include a 1,6-naphthyridine core, a carboxylic acid group at the 3-position, and an amino group at the 7-position. [, ]
  • Compound Description: This compound was synthesized and characterized for its physicochemical properties, including crystal structure, thermal stability, and photoluminescence. Furthermore, its in vitro antibacterial activity was assessed against four different bacterial strains. []

S-(-)-9-Fluoro-6,7-dihydro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1H,-5H-benzo[i,j]quinolizine-2-carboxylic Acid L-arginine salt tetrahydrate

  • Compound Description: This research specifically focuses on obtaining a highly pure form (at least 99% w/w) of the L-arginine salt tetrahydrate of this compound. The emphasis is on achieving high purity by minimizing specific impurities. []

7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester

  • Compound Description: This compound, featuring a coumarin scaffold, was synthesized and characterized using various spectroscopic techniques, and its structure was confirmed by single-crystal X-ray diffraction. It was screened for antibacterial activity against Gram-positive and Gram-negative bacteria. []

6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

  • Compound Description: This compound serves as a base for various N-substituted derivatives, with the study focusing on optimizing their synthesis and evaluating their antibacterial activity. The results suggest that compounds with substituted phenyl and quinoline rings show promising antibacterial activity. [, ]

4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid

    7-(3-Amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

    • Compound Description: This compound and its analogs, characterized by amino- and/or hydroxyl-substituted cyclic amino groups at the C-7 position, were synthesized and screened for in vitro and in vivo antibacterial activity. Some derivatives exhibited superior activity compared to enoxacin. []

    8-Fluoro-9-(4-methyl-1-piperazinyl)-6-oxo-6H-benzo[c]quinolizine-5-carboxylic acid

    • Compound Description: This research focuses on developing a one-pot synthesis for this compound and its ethyl ester precursor. The synthetic route involves the condensation of ethyl 2-pyridylacetate and 2,4,5-trifluorobenzoyl chloride, followed by intramolecular nucleophilic aromatic substitution. The in vitro biological activity of this compound was also investigated. []

    7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride

    • Compound Description: This potent antibacterial agent is undergoing clinical evaluation. Research has focused on developing efficient asymmetric syntheses for its enantiomers. Notably, the S-(+) enantiomer exhibits greater potency against aerobic and anaerobic bacteria in vitro and demonstrates better in vivo activity in a mouse model compared to the racemic mixture. This enantiomer also shows improved solubility, potentially enhancing its clinical relevance. []

    1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (Ciprofloxacin)

    • Compound Description: This compound, known as ciprofloxacin, undergoes photochemical reactions in aqueous solutions. Under neutral conditions, the addition of sodium sulfite or phosphate alters the reaction pathway, leading to reductive defluorination or degradation of the piperazine moiety. Under acidic conditions, the compound exhibits higher photostability, with degradation primarily occurring in the piperazine group. []

    (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride

    • Compound Description: This compound, an N-substituted regioisomer of besifloxacin, was synthesized and its chemical structure was elucidated using NMR spectroscopy, mass spectrometry, and elemental analysis. []

    6-Fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

    • Compound Description: This study focused on the synthesis and evaluation of this novel quinolone antimicrobial agent, including its racemate and individual enantiomers. These agents exhibited significant antibacterial potency, particularly against Gram-positive bacteria, although Gram-negative bacteria showed less sensitivity. []

    7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304)

    • Compound Description: This research focused on the synthesis and antibacterial activity of novel fluoroquinolone antibacterials, including LB20304. These compounds exhibited potent activity against both Gram-negative and Gram-positive bacteria, including MRSA. The study also explored the impact of variations at the C-8 position of the quinolone nucleus on antimicrobial activity and pharmacokinetic properties. []
    • Relevance: While structurally similar to 8-Fluoro-6-methylquinoline-3-carboxylic acid in terms of the carboxylic acid group at the 3-position and fluorine substitution, this compound differs in its core structure. It features a [, ]naphthyridine core, whereas the target compound possesses a quinoline core.

    7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid

    • Compound Description: This compound, containing a coumarin scaffold, serves as a versatile scaffold for combinatorial synthesis, especially for generating diverse coumarin derivatives. The compound has three points of diversity that allow for modifications, and its reactions with various nucleophiles under solid-phase conditions have been optimized. []

    7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

    • Compound Description: These compounds are key intermediates in synthesizing various quinolone antibacterial agents. A new synthetic route for these compounds was developed starting from m-fluorotoluene, involving the construction of the quinoline ring and fluorine atom introduction. []

    1-Methylamino-6-fluoro-7-(4-methylpiperizin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

    • Compound Description: An efficient and regioselective synthesis for this compound has been reported, utilizing an intramolecular nucleophilic displacement cyclization reaction. []

    7-Substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1,3]thiazeto[3,2-α]quinoline-3-carboxylic acid derivatives

    • Compound Description: This series of compounds, bearing various substituents at the 7-position, were synthesized and evaluated for their antibacterial activity. Notably, compounds with specific 7-substituents displayed excellent in vitro and in vivo activity against a range of Gram-negative and Gram-positive bacteria, including drug-resistant strains. [, ]

    1,8-Disubstituted 6-fluoro-4-oxo-7-piperazinyl-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives

    • Compound Description: This research focused on the synthesis and antibacterial activity of these derivatives. The study investigated the effect of various substituents at the 1- and 8-positions of the quinolone core on in vitro and in vivo antibacterial activity. []

    1-Ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid (1589 R.B.)

    • Compound Description: This compound, identified as 1589 R.B., demonstrates broad-spectrum antibacterial activity in experimental infection models. Toxicological and pharmacokinetic studies, particularly when administered as the methane sulfonic salt (1589 m R.B.), suggest its potential for treating systemic infections. []

    1-(5-Fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116)

    • Compound Description: This new quinolone antibiotic, DW-116, has undergone pharmacokinetic studies in rats. Results show near-complete absorption after oral administration and a longer mean residence time compared to ciprofloxacin and rufloxacin, suggesting it remains in the body for a longer duration. This characteristic, along with its favorable pharmacokinetic profile, might contribute to its enhanced in vivo antibacterial activity, despite its lower in vitro activity compared to other quinolones. []

    7-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives

    • Compound Description: These novel derivatives were designed, synthesized, and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. While showing generally weak activity against Gram-negative strains, they exhibited potent inhibitory effects on the growth of Staphylococcus aureus, including MRSA, and Staphylococcus epidermidis, including MRSE. Notably, compound 9g within this series showed significantly higher potency than several reference fluoroquinolones against specific strains of S. pneumoniae, K. pneumoniae, and P. aeruginosa. []

    4-Aminocinnolin-3-Carboxylic Acid and 4-Amino-6-Fluoro-7-Chloro-Cinnolin-3-Carboxylic Acid

    • Compound Description: These compounds were used as ligands to synthesize and characterize a series of cobalt(II), nickel(II), copper(II), and iron(II) complexes. The complexes were studied for their elemental composition, magnetic moments, thermal behavior, and electronic, infrared (IR), and electron paramagnetic resonance (EPR) spectral properties. []

    5-Amino-7-(2-aminoalkoxy)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives

    • Compound Description: These derivatives were synthesized and evaluated for their antibacterial properties. The research highlighted the structure-activity relationship, indicating that compounds with mono- or di-methyl groups at the alpha-position of the amino group in the 7-aminoalkoxy side chain exhibited the most potent activity. []

    6-Fluoro-1H-indole-3-carboxylic acid

    • Compound Description: This compound's crystal structure has been studied using X-ray crystallography, revealing its planar molecular structure and the intermolecular interactions, such as hydrogen bonding and π-π interactions, that govern its crystal packing. []

    (±)-7-(3-Amino-1-pyrrolidinyl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid p-toluenesulfonate hydrate (T-3262)

    • Compound Description: This study investigated the metabolism of this compound in various animal models (mouse, rat, rabbit, dog, and monkey). Two main metabolites were identified, primarily resulting from the metabolism of the 3-aminopyrrolidinyl ring. The research also identified glucuronide conjugates of the parent compound and its metabolites. []

    1‐Cyclopropyl‐6‐fluoro‐7‐(4‐formylpiperazin‐1‐yl)‐4‐oxo‐1,4‐dihydroquinoline‐3‐carboxylic acid

    • Compound Description: This compound's crystal structure was determined using X-ray crystallography. The study described the conformation of the piperazinyl ring and the spatial relationship between the cyclopropyl ring and the quinolone ring system. []

    7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

    • Compound Description: This fluoroquinolone derivative was synthesized and characterized using NMR, IR, and MS techniques. It displayed good antibacterial activity against both standard and resistant strains of Gram-positive bacteria. []

    7-chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid (QN09)

    • Compound Description: QN09 is a critical intermediate in the synthesis of gemifloxacin, a broad-spectrum fluoroquinolone antibiotic. The research focused on developing an improved and cost-effective synthetic process for QN09 and establishing a validated HPLC method for its analysis. This method aimed to separate and quantify QN09 from impurities and intermediates arising from the new synthetic route. []

    Properties

    CAS Number

    1602823-79-9

    Product Name

    8-Fluoro-6-methylquinoline-3-carboxylic acid

    IUPAC Name

    8-fluoro-6-methylquinoline-3-carboxylic acid

    Molecular Formula

    C11H8FNO2

    Molecular Weight

    205.188

    InChI

    InChI=1S/C11H8FNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15)

    InChI Key

    ISWVHRJMGACMDR-UHFFFAOYSA-N

    SMILES

    CC1=CC2=CC(=CN=C2C(=C1)F)C(=O)O

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.